8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
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Description
8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione is a useful research compound. Its molecular formula is C22H29N5O3 and its molecular weight is 411.506. The purity is usually 95%.
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Biological Activity
8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, also referred to by its CAS number 838902-20-8, is a purine derivative with potential therapeutic applications. This compound exhibits a range of biological activities that have garnered attention in pharmacological research. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
The molecular formula for this compound is C18H30N5O3 with a molecular weight of approximately 364.5 g/mol. Its structure features a purine core substituted with a morpholine and a methylphenyl group, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₈H₃₀N₅O₃ |
Molecular Weight | 364.5 g/mol |
CAS Number | 838902-20-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases or phosphodiesterases, which play crucial roles in cell proliferation and survival.
- Kinase Inhibition : The compound has shown potential as a selective inhibitor of certain protein kinases, which are integral to the regulation of cell growth and metabolism.
- Phosphodiesterase Activity : It may also modulate phosphodiesterase activity, influencing cyclic nucleotide levels within cells and affecting pathways associated with inflammation and cell signaling.
Biological Activity
Research has indicated that this compound exhibits several pharmacological effects:
Antitumor Activity
In vitro studies have demonstrated the compound's ability to inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values : The compound displayed IC50 values in the low micromolar range across these cell lines, indicating significant antiproliferative effects.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through various assays:
- Cytokine Production : It reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Animal Models : In murine models of inflammation, administration led to decreased swelling and pain response.
Neuroprotective Properties
Emerging evidence suggests neuroprotective effects, particularly in models of neurodegenerative diseases:
- Mechanism : The compound may enhance neurotrophic factor signaling pathways, promoting neuronal survival.
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
-
Cancer Treatment Study :
- Objective : To evaluate the efficacy of the compound in combination with standard chemotherapy agents.
- Results : Enhanced tumor regression was observed when combined with doxorubicin in xenograft models.
-
Inflammation Model Study :
- Objective : Assessment of anti-inflammatory effects using carrageenan-induced paw edema in rats.
- Results : Significant reduction in paw swelling was noted compared to control groups.
Properties
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-14-6-8-17(9-7-14)12-27-18(13-26-10-15(2)30-16(3)11-26)23-20-19(27)21(28)25(5)22(29)24(20)4/h6-9,15-16H,10-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGTWLZVKCBOAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2CC4=CC=C(C=C4)C)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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